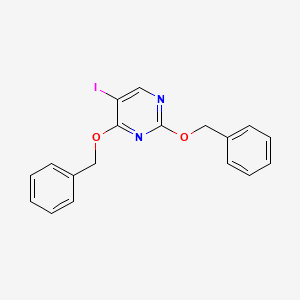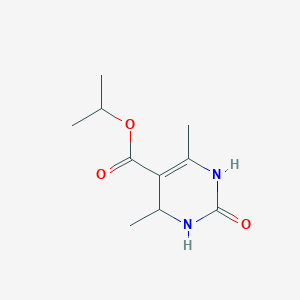
2,4-Bis(benzyloxy)-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(benzyloxy)-5-iodopyrimidine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and an iodine atom at the 5 position on a pyrimidine ring. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-iodopyrimidine typically involves a multi-step process. One common method includes the iodination of 2,4-Bis(benzyloxy)pyrimidine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(benzyloxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
2,4-Bis(benzyloxy)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents, particularly as inhibitors of heat shock protein 90 (HSP90).
Biological Research: The compound is utilized in molecular docking studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Bis(benzyloxy)-5-iodopyrimidine involves its interaction with molecular targets such as HSP90. The compound binds to the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the degradation of client proteins like AKT and ERK, which are crucial for cancer cell survival and proliferation . The inhibition of HSP90 disrupts multiple signaling pathways, ultimately inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 2,4-Bis(benzyloxy)-5-bromopyrimidine
- 2,4-Bis(benzyloxy)-5-chloropyrimidine
- 2,4-Bis(benzyloxy)-5-fluoropyrimidine
Comparison:
- Uniqueness: The presence of the iodine atom in 2,4-Bis(benzyloxy)-5-iodopyrimidine provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
- Reactivity: The iodine derivative is more versatile in cross-coupling reactions, allowing for the synthesis of a wider range of biaryl compounds.
- Biological Activity: The iodine-containing compound may exhibit different biological activities due to its distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C18H15IN2O2 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
5-iodo-2,4-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15IN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clé InChI |
WREPRUXXZMDDCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC=C2I)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)






![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)

